1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClI N2O2S and a molecular weight of 384.19 g/mol. This compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, which have garnered attention for their potential therapeutic applications, particularly as inhibitors of specific protein kinases involved in various diseases including cancer .
According to the Globally Harmonized System of Classification and Labelling of Chemicals, 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is classified as Acute Toxicity Category 4 (oral), indicating that it poses a moderate risk if ingested.
The synthesis of 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves two main steps: iodination and sulfonylation.
The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of solvents and temperature must be carefully managed to prevent side reactions.
The compound can participate in various chemical reactions typical for heterocyclic compounds. Notably:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes without degradation of sensitive functional groups.
The mechanism of action for 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and differentiation pathways. By inhibiting these receptors, this compound can modulate signaling pathways implicated in tumor growth and other pathological processes .
Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFRs, making them candidates for further development in cancer therapeutics.
Chemical stability is influenced by environmental factors such as pH and temperature. The presence of halogens (chlorine and iodine) may affect reactivity profiles compared to non-halogenated analogs.
Relevant data from safety data sheets indicate that handling precautions should be taken due to its classification as hazardous .
1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged bioisostere of indole in medicinal chemistry, distinguished by its dual hydrogen-bonding capability and optimized physicochemical properties. This fused bicyclic system combines a π-deficient pyridine ring with a π-excessive pyrrole moiety, enabling distinctive dipole moment alignment (μ = 2.3–3.1 D) and enhanced binding specificity for kinase ATP pockets compared to indole analogs [3]. The nitrogen at position 1 (pyrrolic NH) acts as a hydrogen bond donor, while N7 (pyridinic) serves as an acceptor—a feature exploited in kinase hinge region recognition. Key physicochemical advantages over indole include:
These properties address drug development challenges like metabolic stability and membrane permeability. Approximately 17% of kinase-targeting clinical candidates incorporate azaindole variants, exemplified by FDA-approved agents like vemurafenib (BRAF inhibitor) and pexidartinib (CSF1R inhibitor) [3] [6]. The scaffold’s planar rigidity further enables deep penetration into hydrophobic kinase pockets inaccessible to bulkier heterocycles.
Strategic halogenation and sulfonylation of pyrrolo[2,3-b]pyridine emerged as pivotal innovations for kinase inhibitor optimization. Iodination at C-3 (electron-rich position) introduced a heavy halogen ideal for:
Concurrently, N1-benzenesulfonylation provided steric shielding of the pyrrolic nitrogen, mitigating oxidative metabolism while introducing a conformational control element. This modification also enabled selective C3/C4 functionalization by blocking competing reactions at N1 [4] [10]. The synergistic combination—exemplified by 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine—created a versatile intermediate for generating kinase inhibitor libraries. Research demonstrated that 3-iodo-7-azaindoles participate in >12 distinct coupling reactions, outperforming chloro/bromo analogs in reaction yields (75–92% vs. 40–65%) [3] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: